Amrubicin - 110267-81-7

Amrubicin

Catalog Number: EVT-259865
CAS Number: 110267-81-7
Molecular Formula: C25H25NO9
Molecular Weight: 483.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amrubicin is a synthetic anthracycline antibiotic with molecular formula C25H25NO9. A specific inhibitor of topoisomerase II, it is used (particularly as the hydrochloride salt) in the treatment of cancer, especially lung cancer, where it is a prodrug for the active metabolite, ambrucinol. It has a role as a topoisomerase II inhibitor, an antineoplastic agent and a prodrug. It is a quinone, a member of tetracenes, a methyl ketone, an anthracycline antibiotic and a primary amino compound.
Amrubicin is a third-generation synthetic anthracycline currently in development for the treatment of small cell lung cancer. Pharmion licensed the rights to Amrubicin in November 2006. In 2002, Amrubicin was approved and launched for sale in Japan based on Phase 2 efficacy data in both SCLC and NSCLC. Since January 2005, Amrubicin has been marketed by Nippon Kayaku, a Japanese pharmaceutical firm focused on oncology, which licensed Japanese marketing rights from Dainippon Sumitomo, the original developer of Amrubicin.
Amrubicin is a synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds.

Amrubicinol

Compound Description: Amrubicinol is the primary, active metabolite of Amrubicin, generated via enzymatic reduction of the C-13 ketone group. It exhibits significantly enhanced cytotoxicity compared to the parent compound, demonstrating 10 to 100 times greater potency in inhibiting topoisomerase II. [, , , , , , ]

Relevance: Amrubicinol plays a crucial role in the antitumor activity of Amrubicin, acting as its principal active form within the body. [, , , , , , ] Understanding its pharmacokinetics and pharmacodynamics is essential for optimizing Amrubicin dosage and therapeutic efficacy.

Doxorubicin

Compound Description: Doxorubicin, a naturally occurring anthracycline antibiotic, serves as a cornerstone in cancer chemotherapy. It exerts its cytotoxic effects primarily through DNA intercalation and topoisomerase II inhibition. [, , , , , , ]

Epirubicin

Compound Description: Epirubicin, a stereoisomer of Doxorubicin, is another anthracycline used in cancer treatment. While structurally similar to Doxorubicin, it exhibits reduced cardiotoxicity. [, , , ]

Relevance: Comparing Epirubicin with Amrubicin provides insights into the structure-activity relationship and cardiotoxicity profiles within the anthracycline class. [, , , ] Similar to Amrubicin, Epirubicin demonstrates a lower potential for cardiotoxicity compared to Doxorubicin.

Etoposide

Compound Description: Etoposide, a semisynthetic derivative of podophyllotoxin, acts as a potent topoisomerase II inhibitor. [, , , ] It is widely used in the treatment of various cancers, including lung cancer.

Relevance: Etoposide serves as a clinically relevant comparator to Amrubicin, as both drugs primarily target topoisomerase II. [, , , ] Comparing their efficacy and toxicity profiles helps assess the clinical utility of Amrubicin in various cancer settings.

Cisplatin

Compound Description: Cisplatin, a platinum-based chemotherapeutic agent, forms DNA adducts that disrupt cell division and induce apoptosis. [, , , , , , ] It is a mainstay treatment for various cancers, including lung cancer.

Relevance: Cisplatin is frequently used in combination with Amrubicin for treating lung cancer. [, , , , , , ] Several studies highlight the synergistic or additive effects observed when combining these two agents, demonstrating their potential for enhancing therapeutic efficacy in challenging cancer cases.

Irinotecan

Compound Description: Irinotecan, a topoisomerase I inhibitor, exerts its antitumor activity through its active metabolite, SN-38. [, , , ] It is commonly used in the treatment of various solid tumors.

Relevance: Irinotecan, similar to cisplatin, is often used in combination with Amrubicin for treating specific cancers. [, , , ] Studies investigating the combined effects of these agents suggest potential for synergistic or additive interactions, particularly in lung cancer cells resistant to either irinotecan or cisplatin.

SN-38

Compound Description: SN-38, the active metabolite of Irinotecan, is a potent topoisomerase I inhibitor with significantly higher cytotoxicity than its parent compound. [, ]

Relevance: Studies investigating the combined effects of Amrubicin and Irinotecan often utilize SN-38 to elucidate the interaction mechanisms and potential for synergistic activity. [, ] Understanding the combined effects of Amrubicin and SN-38 is crucial for optimizing combination therapy strategies.

Daunorubicin

Compound Description: Daunorubicin, an anthracycline similar to Doxorubicin, acts as a topoisomerase II inhibitor and induces DNA intercalation. [, ] It is used in the treatment of various cancers, including leukemia.

Relevance: Comparing Daunorubicin with Amrubicin helps elucidate the mechanisms of apoptosis induction and potential differences in cardiotoxicity. [, ] Studies suggest that Amrubicin may induce apoptosis through pathways that differ substantially from those triggered by Daunorubicin.

9-Deaminoamrubicin

Compound Description: 9-Deaminoamrubicin is a metabolite of Amrubicin, formed through deamination. []

Relevance: The formation and elimination of 9-Deaminoamrubicin contributes to the clearance of Amrubicin from the body, potentially impacting its cardiac safety profile. []

9-Deaminoamrubicinol

Compound Description: 9-Deaminoamrubicinol is a metabolite formed from the deamination of Amrubicin and subsequent reduction. []

Relevance: Similar to 9-Deaminoamrubicin, the formation and elimination of 9-Deaminoamrubicinol contributes to the favorable clearance of Amrubicin, potentially limiting its accumulation in cardiac tissue. []

Source and Classification

Amrubicin is derived from the natural product doxorubicin but has been modified to enhance its therapeutic effects while minimizing side effects. It is classified as an antineoplastic agent and belongs to the anthracycline class of drugs, which are known for their ability to interfere with DNA replication and transcription, ultimately leading to cell death.

Synthesis Analysis

The synthesis of amrubicin involves several steps that transform precursor compounds into the final anthracycline structure. The process can be summarized as follows:

  1. Starting Materials: The synthesis begins with the modification of naturally occurring anthracyclines.
  2. Key Reactions: The synthesis includes key reactions such as:
    • Reduction: Reduction of carbonyl groups to alcohols.
    • Formation of the Amino Group: Introduction of an amino group at the C-9 position, which is critical for its activity.
  3. Final Steps: The final steps involve purification and crystallization to obtain amrubicin in a usable form.

The detailed synthetic pathway is complex and typically requires advanced organic chemistry techniques, including chromatography for purification and spectroscopic methods for characterization.

Molecular Structure Analysis

Amrubicin has a molecular formula of C25H25NO9C_{25}H_{25}NO_9 and a molar mass of approximately 483.47 g/mol. Its structure features:

  • Anthraquinone Core: This core is characteristic of anthracyclines and is responsible for its intercalation into DNA.
  • Amino Group: The presence of an amino group at the C-9 position enhances its interaction with topoisomerase II.
  • Hydroxyl Groups: Hydroxyl groups contribute to its solubility and reactivity.

The three-dimensional structure allows amrubicin to fit into the DNA helix, which is crucial for its mechanism of action.

Chemical Reactions Analysis

Amrubicin undergoes several chemical reactions that are important for its pharmacological activity:

  1. DNA Intercalation: Amrubicin intercalates between base pairs in DNA, disrupting normal function.
  2. Topoisomerase II Inhibition: It stabilizes the cleavable complex formed between DNA and topoisomerase II, preventing DNA re-ligation after strand breakage.
  3. Metabolism: Amrubicin is metabolized primarily into its active form, amrubicinol, through reduction processes mediated by enzymes such as carbonyl reductase.

These reactions are critical in understanding how amrubicin exerts its therapeutic effects against cancer cells.

Mechanism of Action

The mechanism of action of amrubicin involves multiple pathways:

  • Topoisomerase II Inhibition: By stabilizing the DNA-topoisomerase II complex, amrubicin prevents the re-ligation step necessary for DNA repair, leading to double-strand breaks.
  • Induction of Apoptosis: The resultant DNA damage activates apoptotic pathways via caspases, leading to programmed cell death.
  • Reactive Oxygen Species Production: Amrubicin generates reactive oxygen species that contribute to cellular damage and apoptosis.

Research indicates that compared to doxorubicin, amrubicin has a lower affinity for DNA intercalation, which may necessitate higher concentrations for similar efficacy.

Physical and Chemical Properties Analysis

Amrubicin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents, facilitating intravenous administration.
  • Stability: Amrubicin is stable under physiological conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data can vary based on formulation but typically falls within a defined range suitable for pharmaceutical applications.

These properties are essential for formulation development and clinical use.

Applications

Amrubicin is primarily used in oncology, particularly for:

  • Small Cell Lung Cancer: It has shown significant efficacy in treating patients with extensive-stage small cell lung cancer, often as a second-line treatment option.
  • Non-Small Cell Lung Cancer: Clinical trials have explored its use in various lung cancer types, demonstrating promising results.
  • Other Malignancies: Research continues into its potential applications against other cancers such as bladder carcinoma and gastric cancer.

Clinical studies have reported response rates ranging from 23% to 27% in specific patient populations, indicating its utility as an effective chemotherapeutic agent .

Mechanisms of Antitumor Action of Amrubicin

DNA Topoisomerase II Inhibition and Cleavable Complex Stabilization

Amrubicin exerts its primary antitumor effect through potent inhibition of DNA topoisomerase II (topo II), a critical enzyme regulating DNA topology during replication and transcription. Unlike catalytic inhibitors, amrubicin and its metabolite amrubicinol act as topo II poisons by stabilizing the transient "cleavable complex" formed between topo II and DNA. This stabilization prevents DNA re-ligation, converting transient DNA breaks into permanent double-strand breaks (DSBs). In CCRF-CEM and KU-2 cell lines, amrubicin induces DNA-protein complex formation and DSBs at levels exceeding those caused by doxorubicin. Critically, the topo II catalytic inhibitor ICRF-193 antagonizes amrubicin-induced DNA damage and cytotoxicity, confirming topo II as the primary mechanistic target [1] [2]. DNA fragmentation assays reveal that amrubicin generates DSBs 2- to 3-fold more efficiently than doxorubicin in concentration-dependent manner, correlating with its superior growth inhibition in certain models [5].

Table 1: Amrubicin-Induced DNA Damage Compared to Doxorubicin

ParameterAmrubicinAmrubicinolDoxorubicin
Topo II-DNA Complex Formation+++++++++
Double-Strand DNA Breaks+++++++++
ICRF-193 AntagonismYesYesNo

(Key: + = relative intensity; Data adapted from [1] [2])

Role of Amrubicinol as the Active Metabolite in Cytotoxicity

Amrubicin's bioactivation to amrubicinol (via carbonyl reduction at C-13) is fundamental to its antitumor efficacy. In vitro, amrubicinol demonstrates 5- to 54-fold greater cytotoxicity than the parent compound across 17 human tumor cell lines, with potency equaling or exceeding doxorubicin [3] [7]. This enhanced activity stems from:

  • Improved Cellular Accumulation: Amrubicinol achieves intracellular concentrations 3- to 8-fold higher than amrubicin at equivalent extracellular doses, due to increased membrane permeability or altered transport [3] [10].
  • Superior Target Engagement: Amrubicinol binds topo II with higher affinity and stabilizes cleavable complexes more effectively than amrubicin [1].
  • Intratumoral Metabolism: Conversion of amrubicin to amrubicinol occurs within tumor cells; after 5-hour incubations, intracellular amrubicinol exceeds 9% of amrubicin levels in multiple cell lines. Red blood cells also sequester amrubicinol, potentially serving as a reservoir [3] [7] [10]. Pharmacokinetic studies show amrubicinol accumulates in tumors at levels exceeding those in plasma or cardiac tissue, explaining amrubicin’s tumor-selective efficacy [7] [8].

Table 2: Cytotoxicity Profile of Amrubicin vs. Amrubicinol

Cell Line (Origin)Amrubicin IC₅₀ (nM)Amrubicinol IC₅₀ (nM)Potency Ratio (Amrubicinol/Amrubicin)
A549 (Lung)1501510
MCF-7 (Breast)320653.3
HT-29 (Colon)4203811.1
PC-3 (Prostate)2902810.4

(Data derived from 72-hour continuous exposure assays [3] [7])

Comparative Mechanistic Profiles with Doxorubicin and Other Anthracyclines

Amrubicin’s synthetic 9-aminoanthracycline structure confers distinct mechanistic advantages and differences compared to classical anthracyclines like doxorubicin:

  • Structural Differences: Amrubicin lacks the C-4' methoxy group of doxorubicin and features an amino group at C-9 instead of C-3' of the sugar moiety. Its C-13 side chain terminates in a methyl group rather than a primary alcohol [8] [10].
  • Reduced DNA Intercalation: Amrubicin binds DNA with ~7-fold lower affinity than doxorubicin, leading to weaker DNA unwinding. Consequently, nuclear accumulation of amrubicin is only ~20% compared to doxorubicin's 80% [8] [10]. This suggests topo II poisoning, not DNA intercalation, dominates amrubicin's cytotoxicity.
  • Metabolic Activation vs. Detoxification: While doxorubicin’s metabolite doxorubicinol is less cytotoxic and cardiotoxic, amrubicinol is significantly more cytotoxic than its parent. This contrasts sharply with traditional anthracycline metabolism [7] [8].
  • Cardiac Accumulation: Crucially, amrubicin accumulates in human myocardial strips at levels 3- to 4-fold lower than doxorubicin or epirubicin (e.g., 0.65 nmol/g vs. 2.4 nmol/g for doxorubicin at 10 µM exposure). This reduced cardiac uptake underlies its improved safety profile [8].
  • Synergy Profiles: Amrubicin synergizes (Combination Index <1) with cisplatin, irinotecan, and trastuzumab in vitro, unlike doxorubicin which shows more variable interactions. Additive effects occur with vinorelbine, while gemcitabine combinations are antagonistic [6].

Reactive Oxygen Species (ROS) Generation and Apoptotic Pathways

Like classical anthracyclines, amrubicin and amrubicinol induce apoptosis in tumor cells, but with distinct pathway activation:

  • Caspase-Dependent Apoptosis: In U937 leukemia cells, amrubicin triggers characteristic apoptosis (nuclear condensation, DNA fragmentation). This is mediated by sequential activation of caspase-3/7 preceding mitochondrial membrane potential (Δψm) loss. Caspase-1 activation is not involved [5].
  • Mitochondrial Involvement: Δψm collapse occurs downstream of caspase-3/7 activation, indicating amrubicin-induced apoptosis is initiated by DNA damage signaling rather than primary mitochondrial insult. The mitochondrial permeability transition pore inhibitor oligomycin blocks amrubicin-induced Δψm loss and apoptosis, confirming mitochondrial amplification is essential [5].
  • ROS Contribution: Amrubicin generates reactive oxygen species (ROS) via redox cycling of its quinone moiety, similar to other anthracyclines. However, ROS production is lower than doxorubicin due to structural differences (e.g., lack of C-4' methoxy group). While ROS contribute to DNA damage and apoptosis induction, they are not the primary cytotoxic mechanism, which remains topo II inhibition [6] [8] [10].
  • Cell Cycle Arrest: Treatment induces G2/M phase arrest, consistent with DNA damage checkpoint activation prior to apoptotic commitment [5].

Table 3: Key Apoptotic Pathway Components Triggered by Amrubicin

EventAmrubicin/AmrubicinolDaunorubicinEtoposideBlocked by Oligomycin
Caspase-3/7 ActivationYes (Early)YesYesNo
Δψm LossYes (Late)YesYesYes
Sub-G1 Population IncreaseYesYesYesYes
Primary InitiatorDNA DamageDNA Damage/CeramideDNA DamageN/A

(Data based on U937 cell line studies [5])

Properties

CAS Number

110267-81-7

Product Name

Amrubicin

IUPAC Name

9-acetyl-9-amino-7-(4,5-dihydroxyoxan-2-yl)oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C25H25NO9

Molecular Weight

483.5 g/mol

InChI

InChI=1S/C25H25NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3

InChI Key

VJZITPJGSQKZMX-UHFFFAOYSA-N

SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N

Solubility

not soluble in water, but soluble in DMSO

Synonyms

(+)-(7S,9S)-9-acetyl-9-amino-7-((2-deoxy-beta-d-erythro-pentopyranosyl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione hydrochloride
(7S,9S)-9-acetyl-9-amino-7-((2-deoxy-beta-D-erythro-pentopyranosyl)oxy)-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride
amrubicin
amrubicin hydrochloride
SM 5887
SM-5887

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.